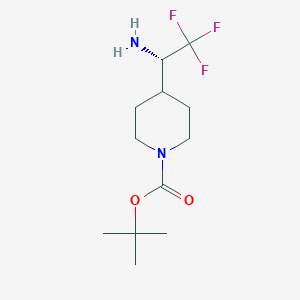
tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in polymer chemistry, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (S)-4-(1-aminoethyl)piperidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from other similar compounds and valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C12H21F3N2O2 |
|---|---|
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
tert-butyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-8(5-7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
USFSKVYSEAUBSL-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


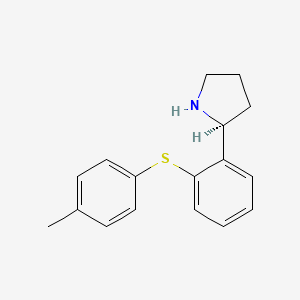
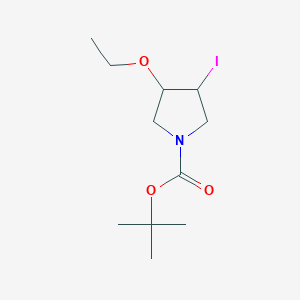
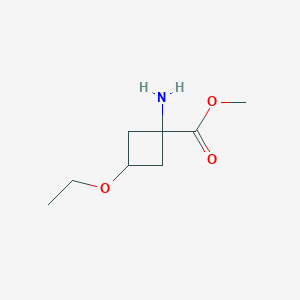
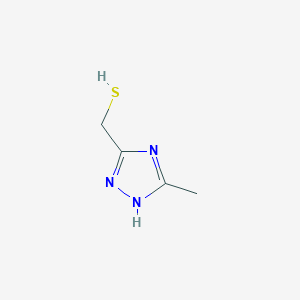
![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13334893.png)

![Benzyl (3aR,6aS)-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13334920.png)
![6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13334930.png)

![2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13334940.png)
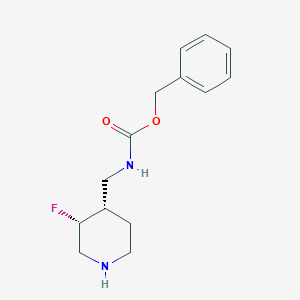
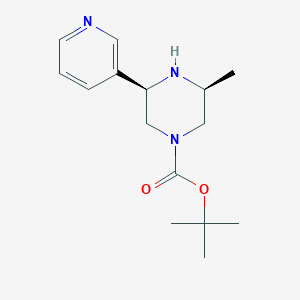
![1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13334957.png)

